Cas no 188896-08-4 (2-(Benzyloxy)-1-cyclopropylethanol)

2-(Benzyloxy)-1-cyclopropylethanol Chemical and Physical Properties
Names and Identifiers
-
- 2-(Benzyloxy)-1-cyclopropylethanol
- 1-cyclopropyl-2-phenylmethoxyethanol
- UKRORGSYN-BB
- 1-benzyloxy-2-cyclopropylethan-2-ol
- 2-(benzyloxy)-1-cyclopropyl-1-ethanol
- AGN-PC-0046XS
- AK119576
- AM806652
- KB-223725
- 2-(Benzyloxy)-1-cyclopropylethan-1-ol
- 188896-08-4
- DTXSID30570180
- AKOS013220763
- Cyclopropanemethanol, alpha-[(phenylmethoxy)methyl]-
- SB85159
-
- Inchi: InChI=1S/C12H16O2/c13-12(11-6-7-11)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2
- InChI Key: BIRUNEPGFYYCNW-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)COCC(C2CC2)O
Computed Properties
- Exact Mass: 192.115029749g/mol
- Monoisotopic Mass: 192.115029749g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.5Ų
- XLogP3: 1.7
2-(Benzyloxy)-1-cyclopropylethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A019139696-1g |
2-(Benzyloxy)-1-cyclopropylethanol |
188896-08-4 | 95% | 1g |
$400.00 | 2023-09-02 | |
Chemenu | CM127914-1g |
2-(benzyloxy)-1-cyclopropylethan-1-ol |
188896-08-4 | 95% | 1g |
$282 | 2023-03-07 | |
Chemenu | CM127914-1g |
2-(benzyloxy)-1-cyclopropylethan-1-ol |
188896-08-4 | 95% | 1g |
$282 | 2021-08-05 | |
Crysdot LLC | CD12101622-1g |
2-(Benzyloxy)-1-cyclopropylethanol |
188896-08-4 | 95+% | 1g |
$299 | 2024-07-24 |
2-(Benzyloxy)-1-cyclopropylethanol Related Literature
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Stella Totti,Mark C. Allenby,Susana Brito Dos Santos,Athanasios Mantalaris,Eirini G. Velliou RSC Adv., 2018,8, 20928-20940
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
Additional information on 2-(Benzyloxy)-1-cyclopropylethanol
2-(Benzyloxy)-1-cyclopropylethanol (CAS 188896-08-4): A Versatile Chemical Intermediate with Broad Applications
2-(Benzyloxy)-1-cyclopropylethanol (CAS 188896-08-4) is an important organic compound that has gained significant attention in pharmaceutical and fine chemical industries. This cyclopropyl-containing alcohol derivative serves as a valuable building block in organic synthesis, particularly in the preparation of complex molecules with potential biological activity. The compound features both a benzyl-protected hydroxyl group and a cyclopropyl moiety, making it a versatile intermediate for various chemical transformations.
The molecular structure of 2-(Benzyloxy)-1-cyclopropylethanol combines the stability of the benzyl ether protecting group with the unique reactivity of the cyclopropane ring. This combination makes it particularly useful in medicinal chemistry, where cyclopropyl groups are known to influence the pharmacokinetic properties of drug molecules. Recent studies have shown increased interest in cyclopropane derivatives due to their ability to modulate drug metabolism and improve bioavailability, making CAS 188896-08-4 a compound of growing importance in drug discovery programs.
In synthetic applications, 2-(Benzyloxy)-1-cyclopropylethanol serves as a precursor for various chiral building blocks used in asymmetric synthesis. The benzyl protecting group can be selectively removed under mild conditions, allowing for further functionalization of the molecule. This characteristic makes it particularly valuable in the synthesis of pharmaceutical intermediates and natural product analogs. Researchers have utilized this compound in the development of novel antiviral agents and CNS-active compounds, areas that have seen increased research activity in recent years.
The physical and chemical properties of 2-(Benzyloxy)-1-cyclopropylethanol contribute to its utility in organic synthesis. It typically appears as a colorless to pale yellow liquid at room temperature, with moderate solubility in common organic solvents. The cyclopropyl ring introduces significant strain energy into the molecule, which can be exploited in ring-opening reactions or as a means to control molecular conformation in target compounds. These properties have made CAS 188896-08-4 a subject of interest in materials science applications as well.
Recent trends in green chemistry have highlighted the importance of compounds like 2-(Benzyloxy)-1-cyclopropylethanol that can serve as efficient intermediates with minimal environmental impact. The development of atom-economical synthetic routes using this compound has been a focus of several research groups. Additionally, its potential application in the synthesis of bioactive molecules has made it relevant to current pharmaceutical research addressing global health challenges.
Quality control and analytical characterization of 2-(Benzyloxy)-1-cyclopropylethanol typically involve techniques such as HPLC analysis, GC-MS, and NMR spectroscopy. The compound's purity is crucial for its applications in pharmaceutical synthesis, where even minor impurities can affect downstream reactions. Suppliers of CAS 188896-08-4 often provide detailed analytical data sheets to ensure researchers can verify the compound's identity and purity for their specific applications.
The commercial availability of 2-(Benzyloxy)-1-cyclopropylethanol has improved in recent years, with several specialty chemical suppliers now offering this compound in various quantities. Pricing typically reflects the compound's purity grade and the scale of production. Researchers interested in this compound should consider factors such as storage conditions (typically under inert atmosphere at low temperatures) and handling requirements when planning their synthetic protocols.
Future research directions involving 2-(Benzyloxy)-1-cyclopropylethanol may explore its use in catalyzed asymmetric reactions or as a component in smart materials. The unique combination of structural features in this molecule continues to inspire novel applications across multiple disciplines of chemical research. As synthetic methodologies advance, particularly in the areas of C-H activation and photocatalysis, the utility of this compound is likely to expand further.
For researchers working with cyclopropyl-containing compounds, proper safety assessments should always be conducted, even though 2-(Benzyloxy)-1-cyclopropylethanol is not classified as hazardous under standard regulations. Standard laboratory precautions for handling organic compounds should be followed, including the use of appropriate personal protective equipment and proper ventilation when working with this material in concentrated forms or large quantities.
The synthesis and applications of 2-(Benzyloxy)-1-cyclopropylethanol represent an active area of research in organic chemistry. Recent publications have demonstrated its use in innovative synthetic strategies, particularly in the construction of complex molecular architectures. As the demand for specialty chemical intermediates grows in pharmaceutical and materials science research, compounds like CAS 188896-08-4 will continue to play a crucial role in enabling scientific advancements and technological innovations.
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